(1,3-dimethyl-1H-pyrazol-4-yl)(thiomorpholin-4-yl)methanone
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Overview
Description
(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound that features both pyrazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1,4-thiazinane under specific conditions. One common method involves the acylation of 1,3-dimethyl-1H-pyrazole with a thiazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHANONE
- (5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)(2-FLUOROPHENYL)METHANONE
Uniqueness
Compared to similar compounds, (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(1,4-THIAZINAN-4-YL)METHANONE stands out due to its dual ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with enhanced stability .
Properties
Molecular Formula |
C10H15N3OS |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C10H15N3OS/c1-8-9(7-12(2)11-8)10(14)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
GEGBILNFVISCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCSCC2)C |
Origin of Product |
United States |
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